molecular formula C7H10N4OS B11903068 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide CAS No. 863029-00-9

4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide

Cat. No.: B11903068
CAS No.: 863029-00-9
M. Wt: 198.25 g/mol
InChI Key: IKFRXDCJEQMGBV-UHFFFAOYSA-N
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Description

4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide is a chemical compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution using a suitable methylthiolating agent.

    Amination: The methylamino group can be introduced through an amination reaction using methylamine.

    Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate with an appropriate carboxylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methylamino and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the biological context and the specific derivatives used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Amino)-2-(methylthio)pyrimidine-5-carboxamide
  • 4-(Methylamino)-2-(ethylthio)pyrimidine-5-carboxamide
  • 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxylic acid

Uniqueness

4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide is unique due to the specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

863029-00-9

Molecular Formula

C7H10N4OS

Molecular Weight

198.25 g/mol

IUPAC Name

4-(methylamino)-2-methylsulfanylpyrimidine-5-carboxamide

InChI

InChI=1S/C7H10N4OS/c1-9-6-4(5(8)12)3-10-7(11-6)13-2/h3H,1-2H3,(H2,8,12)(H,9,10,11)

InChI Key

IKFRXDCJEQMGBV-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC=C1C(=O)N)SC

Origin of Product

United States

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